Cas no 223589-38-6 (2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)-)

2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)- structure
223589-38-6 structure
Product Name:2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)-
CAS No:223589-38-6
MF:C37H46O12
MW:682.753952503204
CID:277530
Update Time:2024-03-01

2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)-
    • 2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dode
    • 2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanoben
    • Taxezopidine K
    • TaxezopidinK
    • (+)-Taxezopidine K
    • Inchi: 1S/C37H46O12/c1-19-27(49-30(42)16-15-25-13-11-10-12-14-25)18-29(46-22(4)39)36(9)31(19)32(47-23(5)40)26-17-28(45-21(3)38)20(2)37(44,35(26,7)8)33(43)34(36)48-24(6)41/h10-16,26-27,29,31-34,43-44H,1,17-18H2,2-9H3/b16-15+/t26-,27-,29-,31-,32?,33-,34-,36+,37-/m0/s1
    • InChI Key: KZNJMVNXYDZENT-JVQYPWJHSA-N
    • SMILES: C(O[C@@H]1C(=C)[C@@]2([H])C(OC(C)=O)[C@@]3([H])C(C)(C)[C@](O)(C(C)=C(OC(C)=O)C3)[C@@H](O)[C@H](OC(C)=O)[C@]2(C)[C@@H](OC(C)=O)C1)(=O)/C=C/C1=CC=CC=C1

Computed Properties

  • Exact Mass: 116.01092
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 49
  • XLogP3: 3.542

Experimental Properties

  • PSA: 74.6

2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)- Related Literature

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd